

# PF-4136309: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Potent and Selective CCR2 Antagonist for Researchers, Scientists, and Drug Development Professionals

### Introduction

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Developed by Pfizer and Incyte, this compound has been a subject of significant interest in cancer research due to its mechanism of action, which targets the tumor microenvironment.[2][3] PF-4136309 inhibits the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby blocking the recruitment of tumor-associated macrophages (TAMs) and other CCR2-expressing immunosuppressive cells to the tumor site.[4][5] This guide provides a comprehensive technical overview of PF-4136309, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

# Core Data Summary In Vitro Activity

**PF-4136309** demonstrates high potency and selectivity for the CCR2 receptor across different species. The following table summarizes its key in vitro activity metrics.



| Parameter                            | Species         | IC50 Value | Reference |
|--------------------------------------|-----------------|------------|-----------|
| CCR2 Antagonism                      | Human           | 5.2 nM     | [1]       |
| Mouse                                | 17 nM           | [1]        | _         |
| Rat                                  | 13 nM           | [1]        |           |
| Chemotaxis Inhibition (CCL2-induced) | Human Monocytes | 3.9 nM     | [6]       |
| Intracellular Calcium  Mobilization  | 3.3 nM          | [1]        |           |
| ERK Phosphorylation<br>Inhibition    | 0.5 nM          | [1]        |           |
| hERG Potassium<br>Current Inhibition | Human           | 20 μΜ      | [1][7]    |

## **Pharmacokinetic Profile**

Preclinical studies in animal models have characterized the pharmacokinetic properties of **PF-4136309**.

| Species | Administr<br>ation | Dose    | Tmax | Half-life<br>(t1/2) | Oral<br>Bioavaila<br>bility | Referenc<br>e |
|---------|--------------------|---------|------|---------------------|-----------------------------|---------------|
| Rat     | Intravenou<br>s    | 2 mg/kg | -    | 2.5 h               | -                           | [1]           |
| Oral    | 10 mg/kg           | 1.2 h   | -    | 78%                 | [1]                         |               |
| Dog     | Intravenou<br>s    | 2 mg/kg | -    | 2.4 h               | -                           | [1]           |
| Oral    | 10 mg/kg           | 0.25 h  | -    | 78%                 | [1]                         |               |

# **Clinical Trial Data (Pancreatic Cancer)**



**PF-4136309** was evaluated in a Phase 1b clinical trial in combination with nab-paclitaxel and gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma (NCT02732938).[8]

| Parameter                                     | Value                 | Reference |
|-----------------------------------------------|-----------------------|-----------|
| Recommended Phase II Dose (RP2D)              | 500 mg BID            | [8]       |
| Objective Response Rate (ORR)                 | 23.8% (n=21)          | [8]       |
| Dose-Limiting Toxicities (DLTs) at 500 mg BID | 17.6% (3/17 patients) | [8]       |

Note: The development of PF-4136309 for pancreatic cancer was discontinued.[3]

## **Mechanism of Action and Signaling Pathway**

**PF-4136309** exerts its anti-tumor effects by disrupting the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of inflammatory monocytes from the bone marrow to the tumor microenvironment. These monocytes differentiate into TAMs, which promote tumor growth, angiogenesis, invasion, and metastasis, and suppress the anti-tumor immune response. By blocking CCR2, **PF-4136309** inhibits the migration of these immunosuppressive myeloid cells. [4][9]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of **PF-4136309** in the tumor microenvironment.

# **Experimental Protocols CCR2 Binding Assay**

This protocol outlines a competitive binding assay to determine the IC50 of **PF-4136309** for the CCR2 receptor.

#### Materials:

- HEK293 cells stably expressing human CCR2
- [125I]-CCL2 (radioligand)
- PF-4136309
- Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)



Scintillation fluid and counter

#### Procedure:

- Prepare a suspension of CCR2-expressing HEK293 cells in binding buffer.
- Create a serial dilution of PF-4136309.
- In a 96-well plate, add the cell suspension, [125I]-CCL2, and varying concentrations of **PF-4136309** or vehicle control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Harvest the cells onto filter plates and wash with cold binding buffer to remove unbound radioligand.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition of [125I]-CCL2 binding at each concentration of PF-4136309
  and determine the IC50 value using non-linear regression analysis.





Click to download full resolution via product page

Figure 2: Workflow for a CCR2 competitive binding assay.

## **Chemotaxis Assay**

This protocol describes a method to assess the inhibitory effect of **PF-4136309** on monocyte migration towards a CCL2 gradient.

Materials:



- Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
- Recombinant human CCL2
- PF-4136309
- Chemotaxis chambers (e.g., Boyden chambers with polycarbonate filters)
- Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
- Calcein-AM or other fluorescent dye for cell labeling

#### Procedure:

- · Label monocytes with Calcein-AM.
- Pre-incubate the labeled cells with various concentrations of PF-4136309 or vehicle control.
- Place assay buffer containing CCL2 in the lower chamber of the chemotaxis plate.
- Add the pre-incubated cells to the upper chamber, separated by a porous membrane.
- Incubate the plate at 37°C in a humidified incubator to allow cell migration.
- After the incubation period, remove non-migrated cells from the upper surface of the membrane.
- Quantify the migrated cells in the lower chamber by measuring fluorescence.
- Calculate the percent inhibition of chemotaxis for each concentration of PF-4136309 and determine the IC50 value.

## Synthesis of PF-4136309

The synthesis of **PF-4136309** has been described in the scientific literature. A key publication outlines a multi-step synthetic route.[7] The detailed experimental procedures for the synthesis are typically found in the supporting information of such publications. The general scheme involves the coupling of key intermediates to construct the final molecule.[7]



### Conclusion

**PF-4136309** is a well-characterized CCR2 antagonist that has provided valuable insights into the role of the CCL2-CCR2 axis in cancer. While its clinical development for pancreatic cancer was halted, the compound remains a critical tool for preclinical research aimed at understanding and targeting the tumor microenvironment. This technical guide consolidates key data and methodologies to support further investigation into the therapeutic potential of CCR2 inhibition in oncology and other inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF 4136309 AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- To cite this document: BenchChem. [PF-4136309: A Technical Guide for Cancer Research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3158423#pf-4136309-for-cancer-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com